tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate is a carbamate derivative featuring a thiophene ring and a 2-oxoethyl group. This compound is structurally characterized by a tert-butyl carbamate group linked to an ethyl chain bearing a ketone and a thiophen-2-yl substituent. Thiophene, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties, making the compound valuable in coordination chemistry and drug design. The 2-oxoethyl moiety may enhance reactivity toward nucleophiles or metal coordination, as seen in related structures .
Properties
IUPAC Name |
tert-butyl N-(2-oxo-2-thiophen-2-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-7-8(13)9-5-4-6-16-9/h4-6H,7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAINZUPUQGBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butoxycarbonyl (Boc) Group Introduction
The tert-butoxycarbonyl (Boc) group is widely used to protect amines during synthetic sequences. For tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate, the Boc group is introduced via reaction of the primary amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Typical conditions involve dichloromethane or tetrahydrofuran as solvents at 0–25°C, achieving near-quantitative yields.
Selection of Amine Substrates
The amine precursor for this compound is 2-amino-1-(thiophen-2-yl)ethan-1-one. Synthesis of this intermediate often involves:
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Nucleophilic substitution : Reaction of thiophene-2-carbonyl chloride with glycine tert-butyl ester, followed by deprotection.
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Reductive amination : Coupling of thiophene-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride.
Condensation Reactions for Carbamate Formation
Mixed Anhydride Method
A common approach involves generating a mixed anhydride intermediate from N-Boc-glycine and chloroformates, which subsequently reacts with thiophen-2-yl ketones. For example:
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Step 1 : N-Boc-glycine reacts with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride.
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Step 2 : The anhydride reacts with 2-amino-1-(thiophen-2-yl)ethan-1-one in ethyl acetate, yielding the target compound.
Optimized Conditions :
Carbodiimide-Mediated Coupling
Alternative methods employ carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (HOSu):
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Activation : N-Boc-glycine reacts with EDC/HOSu to form an active ester.
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Coupling : The active ester reacts with 2-amino-1-(thiophen-2-yl)ethan-1-one in dimethylformamide (DMF).
Advantages :
Alternative Synthetic Routes
Ugi Four-Component Reaction
A one-pot Ugi reaction enables the assembly of the carbamate scaffold using:
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tert-Butyl isocyanide
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Thiophene-2-carbaldehyde
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Glycine derivative
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Carboxylic acid
This method offers modularity but requires precise stoichiometric control to minimize byproducts.
Enzymatic Catalysis
Recent studies report lipase-catalyzed transesterification for Boc protection under mild conditions (pH 7–8, 30°C), though yields remain moderate (50–65%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.56 (dd, J = 5.0 Hz, 1H, thiophene), 7.10 (d, J = 3.5 Hz, 1H, thiophene), 5.21 (s, 1H, NH), 4.12 (s, 2H, CH₂), 1.43 (s, 9H, Boc).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Acid-Catalyzed Cyclization
This compound undergoes cyclization under Brønsted acid catalysis to form heterocyclic structures. For example:
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Reaction : Treatment with p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA) induces intramolecular cyclization, forming oxazol-2(3H)-one derivatives .
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Mechanism : The carbamate oxygen attacks the carbonyl carbon, followed by elimination of tert-butanol (Figure 1) .
Key Conditions
| Acid Catalyst | Temperature | Yield (%) |
|---|---|---|
| PTSA | RT | 71 |
| TFA | RT | 68 |
Reduction Reactions
The ketone group is susceptible to reduction, enabling access to secondary alcohols:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Product : tert-Butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate.
Comparison of Reducing Agents
| Reagent | Solvent | Temperature | Conversion (%) |
|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | >95 |
| NaBH₄ | MeOH | RT | 60–70 |
Oxidation Reactions
The thiophene ring undergoes electrophilic substitution or oxidation:
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Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the thiophene’s α-position.
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Oxidation : Potassium permanganate (KMnO₄) oxidizes the thiophene ring to a sulfone.
Carbamate Hydrolysis
The tert-butyl carbamate group is cleaved under acidic or basic conditions:
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Acidic Hydrolysis (HCl, H₂O/THF): Yields 2-amino-1-(thiophen-2-yl)ethan-1-one hydrochloride.
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Basic Hydrolysis (NaOH, MeOH/H₂O): Produces the free amine and tert-butanol.
Hydrolysis Conditions
| Condition | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 4 | 85 |
| Basic | 2M NaOH, RT | 12 | 78 |
Nucleophilic Substitution
The ketone group participates in nucleophilic additions:
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Amination : Reacts with primary amines (e.g., benzylamine) under reductive conditions (NaBH₃CN) to form secondary amines.
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Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, producing tertiary alcohols.
Thiophene Functionalization
The thiophene moiety undergoes electrophilic aromatic substitution:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position.
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Halogenation : N-bromosuccinimide (NBS) brominates the 5-position.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds featuring thiophene moieties exhibit promising anticancer properties. Specifically, derivatives of carbamates, including tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate, have been investigated for their ability to inhibit tumor growth. Studies suggest that the incorporation of thiophene enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics .
1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been shown to possess antibacterial and antifungal properties. Research focusing on similar compounds indicates that modifications in the thiophene ring can lead to enhanced efficacy against various pathogens .
Synthetic Utility
2.1 Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For instance, it can be used in the synthesis of biologically active compounds through coupling reactions or as an intermediate in the preparation of other functionalized thiophenes .
2.2 Use in Drug Development
In drug development, this compound can act as a prodrug or a pharmacophore for designing new therapeutic agents. Its structural features allow for modifications that can enhance solubility and bioavailability, crucial factors in drug formulation .
Material Science Applications
3.1 Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. It can be utilized as a monomer or additive in the production of specialty polymers with enhanced thermal stability and mechanical properties due to the presence of the thiophene unit .
3.2 Coatings and Adhesives
The compound's chemical structure allows it to be integrated into coatings and adhesives, providing improved adhesion properties and resistance to environmental factors. Its application in formulations for protective coatings is an area of ongoing research .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Piperidine/Piperazine : Thiophene’s aromaticity and electron-rich nature contrast with the basicity of piperidine/piperazine groups, influencing solubility and hydrogen-bonding capabilities .
- Oxoethyl Group : The ketone in the target compound enhances electrophilicity, enabling reactions such as condensations or reductions, unlike analogs with simple alkyl chains (e.g., tert-butyl N-(6-bromohexyl)carbamate in ) .
Physical and Crystallographic Properties
- Crystal Packing: tert-Butyl N-(thiophen-2-yl)carbamate exhibits intramolecular C–H⋯O interactions and N–H⋯O hydrogen bonds, forming 1D chains .
- Solubility Trends : Ethylene glycol-linked carbamates () exhibit enhanced aqueous solubility compared to aromatic analogs, suggesting the target compound’s solubility could be modulated by the thiophene and oxoethyl groups .
Biological Activity
tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure that includes a tert-butyl group, a carbamate moiety, and an oxo-thiophene derivative, this compound has implications in drug development and organic synthesis. Its molecular formula is C11H15NO3S, with a molecular weight of approximately 241.31 g/mol .
Biological Activity Overview
The biological activity of this compound primarily involves its interactions with various molecular targets, including enzymes and receptors that play crucial roles in metabolic pathways. These interactions can lead to significant biochemical changes, making the compound a candidate for further pharmacological studies .
- Enzyme Interaction : The compound has shown potential in binding to enzymes involved in metabolic processes, which may alter their activity and influence metabolic pathways.
- Receptor Modulation : It may interact with receptors that are critical for various physiological responses, potentially modulating their activity and leading to therapeutic effects.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Studies
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-butyl N-[2-(thiophen-3-yl)ethyl]carbamate | Similar core structure with different thiophene substitution | Potentially different biological activities due to thiophene positioning |
| tert-butyl N-[2-(phenylamino)ethyl]carbamate | Contains a phenyl group instead of thiophene | May exhibit distinct pharmacological profiles |
| tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate | Contains an epoxide group | Different reactivity and potential applications in polymer chemistry |
This table illustrates how variations in substituents can influence the chemical properties and biological activities of these compounds, highlighting the uniqueness of this compound within this class .
Q & A
Q. What advanced techniques resolve contradictions in spectroscopic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
